molecular formula C12H11F2N3O2 B591186 Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate CAS No. 138907-69-4

Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

Cat. No.: B591186
CAS No.: 138907-69-4
M. Wt: 267.236
InChI Key: LWVCEZBYECDTPN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate: is a chemical compound with the molecular formula C12H11F2N3O2 and a molecular weight of 267.23 g/mol . This compound is a member of the pyrazole family, which is known for its diverse biological and pharmacological activities. The presence of the difluorophenyl group and the pyrazole ring in its structure makes it a compound of interest in various scientific research fields.

Scientific Research Applications

Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate is not mentioned in the search results, aminopyrazoles in general are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H302, H312, H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .

Future Directions

While specific future directions for this compound are not mentioned in the search results, pyrazole derivatives in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be expected that research into compounds like Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate will continue to be a significant area of interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 2,5-difluorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate is unique due to the presence of the 2,5-difluorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-5-7(13)3-4-9(10)14/h3-6H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVCEZBYECDTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696567
Record name Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-69-4
Record name Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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